molecular formula C16H11NO5 B11835140 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-88-3

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11835140
CAS No.: 62100-88-3
M. Wt: 297.26 g/mol
InChI Key: CJQWKXNIPJSCPP-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

For industrial production, the Pechmann reaction is often employed due to its efficiency and simplicity. The reaction is typically carried out under reflux conditions with the appropriate catalyst to ensure high yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Scientific Research Applications

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group at the 8th position, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the pharmacological properties of coumarins .

Properties

CAS No.

62100-88-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3

InChI Key

CJQWKXNIPJSCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3

Origin of Product

United States

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